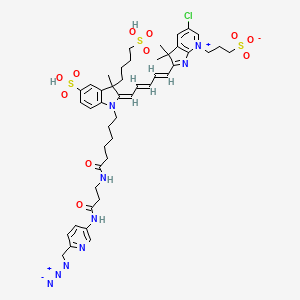![molecular formula C18H29NO4 B13722324 4-((tert-Butoxycarbonyl)(cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13722324.png)
4-((tert-Butoxycarbonyl)(cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((tert-Butoxycarbonyl)(cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyclopropylmethyl group, and a bicyclo[2.2.2]octane core. It is primarily used in organic synthesis and research due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butoxycarbonyl)(cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid typically involves multiple steps. One common method includes the protection of an amine group with a Boc group, followed by the introduction of the cyclopropylmethyl group. The bicyclo[2.2.2]octane core is then constructed through a series of cyclization reactions. The reaction conditions often involve the use of organic solvents such as methanol and reagents like potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-((tert-Butoxycarbonyl)(cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the Boc-protected amine group.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with palladium for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
4-((tert-Butoxycarbonyl)(cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-((tert-Butoxycarbonyl)(cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with various molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, revealing a reactive amine that can participate in further chemical reactions. The bicyclo[2.2.2]octane core provides structural rigidity, making the compound a valuable scaffold in molecular design .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid
- 4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid
- 4-((tert-Butoxycarbonyl)amino)methylcyclohexanecarboxylic acid
Uniqueness
The uniqueness of 4-((tert-Butoxycarbonyl)(cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid lies in its combination of a Boc-protected amine, a cyclopropylmethyl group, and a bicyclo[2.2.2]octane core. This combination provides a balance of stability and reactivity, making it a versatile compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C18H29NO4 |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
4-[cyclopropylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]bicyclo[2.2.2]octane-1-carboxylic acid |
InChI |
InChI=1S/C18H29NO4/c1-16(2,3)23-15(22)19(12-13-4-5-13)18-9-6-17(7-10-18,8-11-18)14(20)21/h13H,4-12H2,1-3H3,(H,20,21) |
Clé InChI |
QGOMCBBFHNNIPE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(CC1CC1)C23CCC(CC2)(CC3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



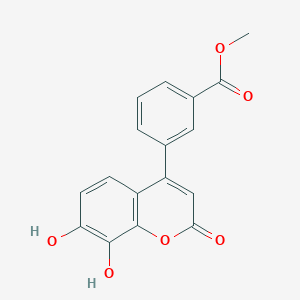
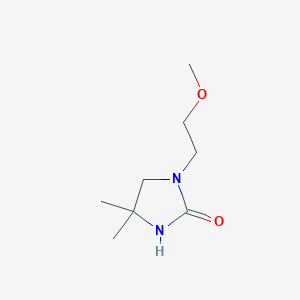
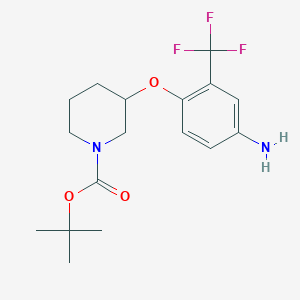
![3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline](/img/structure/B13722260.png)
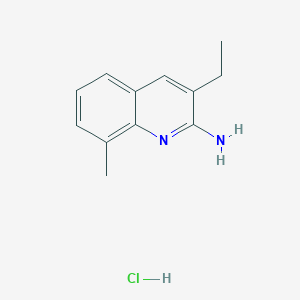
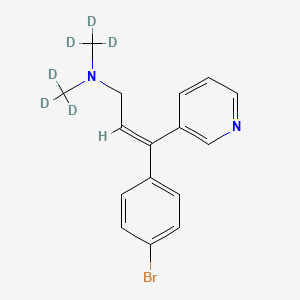
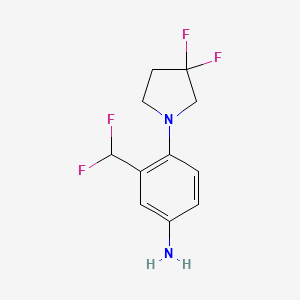
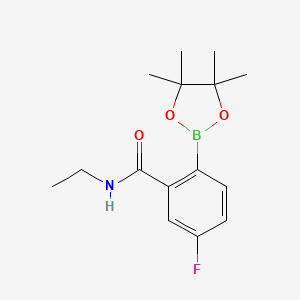
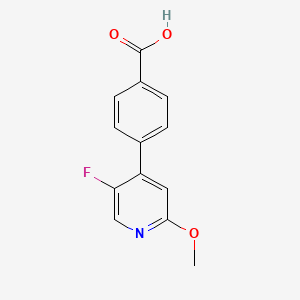
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-(4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13722298.png)
![1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13722309.png)

